3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone
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Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone is a compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . This method allows for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions are typically mild to ensure the stability of the compound and to achieve high yields.
Major Products
The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which have various biological and pharmacological activities .
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone involves its interaction with specific molecular targets. For instance, some derivatives act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-1H-isoquinolin-2-yl-[4-[hydroxy(diphenyl)methyl]-1-triazolyl]methanone
- N-alkylated 3,4-dihydroisoquinolinones
Uniqueness
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone is unique due to its specific substitution pattern and the resulting biological activities. Its methoxymethyl group at the 4-position provides distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-13-14-6-8-16(9-7-14)18(20)19-11-10-15-4-2-3-5-17(15)12-19/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQKZLRJSLWNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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